molecular formula C18H20F3N3OS B2723193 (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2034891-69-3

(E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2723193
CAS No.: 2034891-69-3
M. Wt: 383.43
InChI Key: WZKRDHCXRKBXKL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a thiophene ring, a pyrazole ring, and a trifluoromethyl group. These groups are connected by an acrylamide moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related acrylamides, including (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide, often involves condensation reactions under basic conditions, yielding products with high purity and yield. These compounds' structures are typically confirmed through spectroscopic methods such as NMR and X-ray crystallography, revealing detailed molecular geometries and bonding interactions (Kariuki et al., 2022). The molecular structure determination aids in understanding the compound's chemical behavior and potential interactions in biological systems.

Heterocyclic Chemistry and Drug Design

Compounds structurally similar to this compound serve as precursors in synthesizing various heterocyclic compounds, including pyrazoles and pyrimidines. These processes involve cyclization reactions with different reagents, producing molecules with potential pharmacological activities. Such synthetic strategies contribute to the development of new drugs with improved efficacy and specificity for targeting disease mechanisms (Panchal & Patel, 2011).

Catalysis and Chemical Transformations

Acrylamides derived from pyrazoles, resembling this compound, are used in catalytic asymmetric cycloaddition reactions. These reactions facilitate the formation of functionalized cyclopentenes, showcasing the compound's role in synthesizing complex molecular architectures with potential applications in pharmaceuticals and materials science (Han et al., 2011).

Nonlinear Optical Materials

Derivatives of thiophene-acrylonitrile compounds exhibit significant potential in nonlinear optical applications. They demonstrate enhanced optical limiting behavior, crucial for developing optical devices aimed at protecting human eyes and optical sensors. The ability to absorb and dissipate high-intensity light makes these compounds valuable in photonic and optoelectronic devices, contributing to advancements in optical communication technologies (Anandan et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a tyrosinase inhibitor like similar compounds , it would likely interact with the enzyme to prevent it from catalyzing the oxidation of certain substrates.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKRDHCXRKBXKL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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